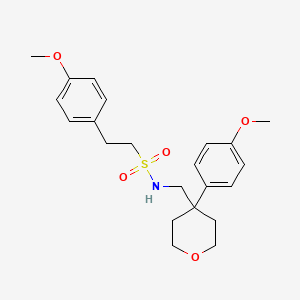![molecular formula C26H27N3O4 B3211514 N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,3-diphenylpropanamide CAS No. 1091012-75-7](/img/structure/B3211514.png)
N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,3-diphenylpropanamide
Descripción general
Descripción
N-(2-(7-Methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,3-diphenylpropanamide is a complex organic molecule often utilized in advanced chemical research. Its structure, featuring a pyridopyrazinone core, imparts a range of chemical properties that make it valuable in various scientific domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,3-diphenylpropanamide typically involves multi-step organic synthesis. The process begins with the construction of the pyridopyrazinone core through a series of condensation reactions, often using derivatives of 1,8-dioxooctahydropyrrolo[3,4-b]pyrazine. Methoxylation is introduced via nucleophilic substitution, followed by alkylation to attach the ethyl chain.
Industrial Production Methods: For industrial-scale synthesis, more efficient routes are designed, focusing on maximizing yield and purity while minimizing by-products. Catalysis and optimization of reaction conditions, such as temperature and pH, play crucial roles. Continuous flow chemistry might be utilized to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: This compound undergoes various chemical reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions: Oxidation reactions might involve agents like hydrogen peroxide or potassium permanganate. Reductive conditions could include catalysts like palladium on carbon (Pd/C) with hydrogen gas. Substitution reactions often employ halogenating agents like thionyl chloride.
Major Products: These reactions yield different derivatives and functionalized versions of the original molecule, expanding its application potential.
Aplicaciones Científicas De Investigación
In Chemistry: The compound's unique structure makes it a subject of study for understanding pyridopyrazinone reactivity and its derivatives' properties.
In Biology: Researchers investigate its potential as a pharmacophore in drug design, targeting specific biochemical pathways.
In Medicine: It may hold promise in developing treatments for diseases due to its interaction with various molecular targets.
In Industry: Its properties could be exploited in creating specialty chemicals or materials with specific characteristics.
Mecanismo De Acción
N-(2-(7-Methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,3-diphenylpropanamide exerts its effects through interaction with molecular targets such as enzymes or receptors. The compound's pyridopyrazinone core interacts with active sites, potentially inhibiting or modifying their activity. Pathways involved might include signal transduction or metabolic regulation.
Comparación Con Compuestos Similares
Comparison with Other Compounds: Compared to other pyridopyrazinones, N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-3,3-diphenylpropanamide shows unique methoxylation and substitution patterns which may influence its reactivity and interaction with biological targets.
Similar Compounds: Some structurally related compounds include 1,8-dioxooctahydropyrrolo[3,4-b]pyrazines and their derivatives, which share the pyridopyrazinone core but differ in their substituent groups and overall chemical behavior.
Whew, that was a ride! Any more compound deep dives you’re interested in?
Propiedades
IUPAC Name |
N-[2-(7-methoxy-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl)ethyl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-33-24-18-29-15-14-28(26(32)22(29)17-23(24)30)13-12-27-25(31)16-21(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,17-18,21H,12-16H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSIRLIVVWMLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN2CCN(C(=O)C2=CC1=O)CCNC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


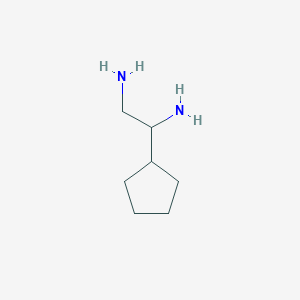

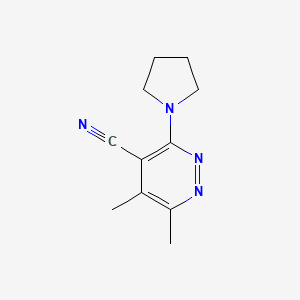



![1-((3-nitrophenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B3211500.png)
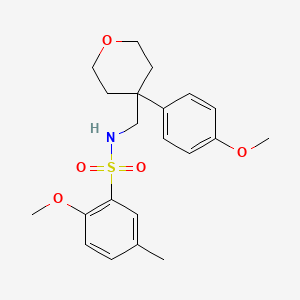
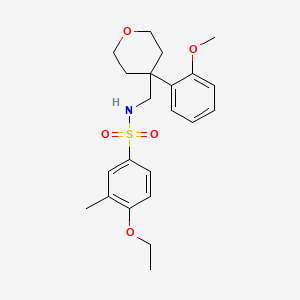
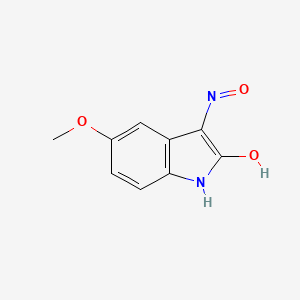
![2,5-dimethoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B3211529.png)
![2,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B3211536.png)
![N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3211540.png)
